REACTION_CXSMILES
|
Cl[C:2]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[OH:18][CH2:19][CH:20]1[CH2:22][CH2:21]1.[OH-].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]2[C:2]([O:18][CH2:19][CH:20]3[CH2:22][CH2:21]3)=[N:3][CH:4]=[C:5]([CH:9]=2)[C:6]([OH:8])=[O:7])=[CH:12][CH:13]=1 |f:2.3|
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Name
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|
Quantity
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22.3 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=O)O)C=C1C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
130 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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|
Quantity
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10.1 g
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Type
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reactant
|
Smiles
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OCC1CC1
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Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
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ice water
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This mixture was reacted (in ten portions) for 20 min in a microwave at 100° C
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Duration
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20 min
|
Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
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Stirring
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Type
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CUSTOM
|
Details
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the product precipitated
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Type
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FILTRATION
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Details
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The product was filtered off
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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dissolved in ethylacetate (1500 mL)
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Type
|
CONCENTRATION
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Details
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The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the title compound crystallized from the concentrated solution as a white solid (21.5 g)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=NC=C(C(=O)O)C1)OCC1CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |